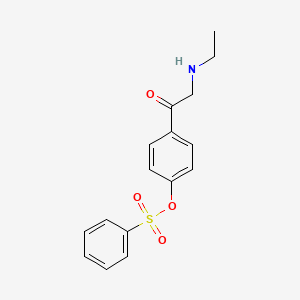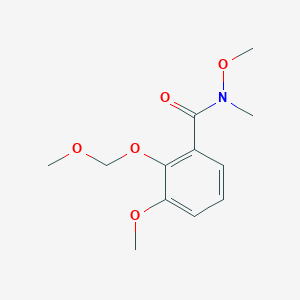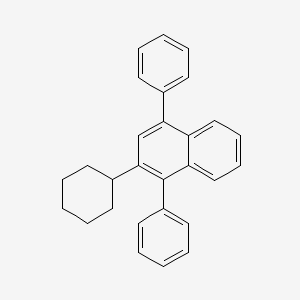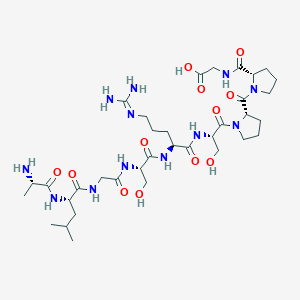![molecular formula C25H41NO B14183104 N-[(4-Ethenylphenyl)methyl]hexadecanamide CAS No. 850221-92-0](/img/structure/B14183104.png)
N-[(4-Ethenylphenyl)methyl]hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Ethenylphenyl)methyl]hexadecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hexadecanamide backbone with a 4-ethenylphenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethenylphenyl)methyl]hexadecanamide typically involves the reaction of hexadecanoic acid with 4-ethenylbenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme can be represented as follows:
Hexadecanoic acid+4-Ethenylbenzylamine→this compound+Water
The reaction is usually conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
N-[(4-Ethenylphenyl)methyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[(4-Ethenylphenyl)methyl]hexadecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of N-[(4-Ethenylphenyl)methyl]hexadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-[(4-Ethenylphenyl)methyl]octadecanamide: Similar structure with an octadecanamide backbone.
N-[(4-Ethenylphenyl)methyl]dodecanamide: Similar structure with a dodecanamide backbone.
N-[(4-Ethenylphenyl)methyl]tetradecanamide: Similar structure with a tetradecanamide backbone.
Uniqueness
N-[(4-Ethenylphenyl)methyl]hexadecanamide is unique due to its specific combination of a hexadecanamide backbone and a 4-ethenylphenyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
850221-92-0 |
|---|---|
分子式 |
C25H41NO |
分子量 |
371.6 g/mol |
IUPAC名 |
N-[(4-ethenylphenyl)methyl]hexadecanamide |
InChI |
InChI=1S/C25H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-25(27)26-22-24-20-18-23(4-2)19-21-24/h4,18-21H,2-3,5-17,22H2,1H3,(H,26,27) |
InChIキー |
DMPQFEZBEDFMHH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)





![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)




